methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate
Description
Methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate is a cyanoacrylate ester featuring a methyl ester group, a cyano substituent at the α-position, and a 3-methylphenyl moiety at the β-position of the propenoate backbone. This compound is structurally related to intermediates used in synthesizing bioactive molecules, including pharmaceuticals and agrochemicals . Its (2E)-configuration ensures planar geometry, facilitating conjugation across the α,β-unsaturated system, which influences both reactivity and intermolecular interactions .
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(3-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXUOKKSVAPDN-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A representative procedure involves refluxing equimolar quantities of 3-methylbenzaldehyde (1.0 equiv) and methyl cyanoacetate (1.05 equiv) in anhydrous ethanol with 2–3 drops of piperidine for 4–6 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of the aldehyde starting material. Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 78–82°C (reflux) | Higher temperatures accelerate reaction but risk side products |
| Catalyst Loading | 0.5–1.0 mol% | Excess base promotes hydrolysis of the ester group |
| Solvent Polarity | Ethanol > Methanol | Polar protic solvents stabilize intermediates |
Post-reaction, the mixture is cooled to precipitate the product, which is filtered and washed with cold ethanol to remove residual catalyst and unreacted starting materials.
Alternative Catalytic Systems and Solvent Effects
Recent studies have explored modifications to the traditional Knoevenagel protocol to enhance efficiency and sustainability.
Base Catalyst Variations
While piperidine remains the standard catalyst, alternatives such as sodium ethoxide and DBU (1,8-diazabicycloundec-7-ene) have been investigated. Sodium ethoxide (1.2 equiv) in methanol at 60°C achieves comparable yields (78–82%) but requires shorter reaction times (2–3 hours). DBU, a strong non-nucleophilic base, enables room-temperature reactions in dichloromethane, though with marginally lower yields (70–75%) due to competing side reactions.
Solvent-Free and Green Chemistry Approaches
Microwave-assisted synthesis under solvent-free conditions has emerged as a promising alternative. Irradiating a mixture of 3-methylbenzaldehyde, methyl cyanoacetate, and a catalytic amount of ammonium acetate at 100°C for 15 minutes achieves 85% yield, significantly reducing energy consumption. This method also enhances stereoselectivity, favoring the (E)-isomer due to reduced thermal equilibration time.
Industrial-Scale Production Strategies
Scaling up the synthesis of this compound necessitates modifications to ensure cost-effectiveness and safety.
Continuous Flow Reactor Systems
Industrial facilities employ tubular flow reactors with in-line monitoring of pH and temperature. A typical setup involves:
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Precise metering of 3-methylbenzaldehyde and methyl cyanoacetate into a preheated ethanol stream.
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Injection of piperidine catalyst at multiple points to maintain optimal concentration.
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Rapid cooling at the reactor outlet to quench the reaction and prevent retro-aldol decomposition.
This approach achieves throughputs exceeding 100 kg/day with yields stabilized at 88–90%.
Waste Management and Byproduct Recycling
The primary byproduct, water, is removed via azeotropic distillation using toluene. Unreacted starting materials are recovered via fractional distillation and reused in subsequent batches, reducing raw material costs by 15–20%.
Purification and Characterization
Crude this compound requires rigorous purification to meet pharmaceutical-grade standards.
Recrystallization Protocols
The product is dissolved in a 3:1 v/v ethanol-dimethylformamide (DMF) mixture at 60°C and gradually cooled to 4°C to induce crystallization. This method removes polymeric impurities and enhances enantiomeric purity to >99% (E)-isomer.
Spectroscopic Characterization
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IR Spectroscopy : Key absorptions at 2225 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), and 1630 cm⁻¹ (α,β-unsaturated C=C).
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¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 4H, Ar-H), 6.70 (s, 1H, CH=), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃).
Thermochemical Considerations and Stability
The enthalpy of formation (ΔfH°) for this compound has been extrapolated from related furan derivatives. Bomb calorimetry data for ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate analogs give ΔfH°(gas) = −149.00 kJ/mol, suggesting comparable stability for the 3-methylphenyl variant . Storage recommendations include inert atmospheres and temperatures below 25°C to prevent radical-initiated polymerization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond to a single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alkanes.
Scientific Research Applications
Methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the ester functionality play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation and Reactivity
Table 1: Key Substituent Variations in Cyanoacrylate Derivatives
- Substituent Position : The 3-methylphenyl group in the target compound introduces steric hindrance in the meta position, contrasting with para-substituted analogs like 4-methoxyphenyl derivatives. This affects electronic distribution and packing efficiency .
- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and cyano (electron-withdrawing) groups alter reactivity. For example, methoxy enhances resonance stabilization, while cyano increases electrophilicity at the β-carbon .
Crystallographic and Intermolecular Interactions
Table 2: Crystal Packing and Hydrogen Bonding Patterns
Spectroscopic and Physicochemical Properties
Table 3: Comparative Spectral and Physical Data
- IR Spectroscopy: The cyano group’s stretching frequency (~2220 cm⁻¹) is consistent across analogs, while ester carbonyls vary slightly with substituent electronics .
- Solubility : Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters due to reduced hydrophilicity .
Q & A
Q. What are the standard synthetic routes for preparing methyl (2E)-2-cyano-3-(3-methylphenyl)prop-2-enoate?
The compound is synthesized via Knoevenagel condensation , reacting methyl cyanoacetate with 3-methylbenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol). The reaction is typically refluxed to ensure stereoselective formation of the (E)-isomer. Purification involves recrystallization or column chromatography to isolate the product .
Q. How is the (E)-configuration of the propenoate group confirmed experimentally?
The (E)-configuration is validated using single-crystal X-ray diffraction (e.g., as demonstrated for structurally similar α-cyano acrylates in ) and NMR spectroscopy . The coupling constant () between the α and β protons in H NMR (typically Hz for E-isomers) provides additional confirmation .
Q. What analytical methods ensure purity and structural integrity?
Purity is assessed via HPLC (reversed-phase C18 column) and GC-MS , while structural confirmation employs H/C NMR and FT-IR (to identify cyano and ester functional groups). High-resolution mass spectrometry (HRMS) verifies molecular weight .
Q. How stable is this compound under varying storage conditions?
Stability studies recommend storage at 4°C in inert atmospheres (e.g., argon) to prevent hydrolysis of the cyano or ester groups. Thermal stability is evaluated using TGA , with decomposition temperatures typically >200°C .
Advanced Research Questions
Q. What strategies optimize regioselective substitution on the 3-methylphenyl ring?
Substituents are introduced via electrophilic aromatic substitution (e.g., nitration, halogenation) directed by the methyl group. Meta-directing effects are minimized using Friedel-Crafts alkylation with Lewis acids (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity) are optimized via DoE (Design of Experiments) .
Q. How does computational modeling predict reactivity in Diels-Alder cycloadditions?
DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron-deficient α,β-unsaturated system as a dienophile. Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps, correlating with experimental reaction rates and regioselectivity .
Q. What methodologies resolve contradictions in reported synthesis yields?
Discrepancies arise from solvent polarity (e.g., ethanol vs. THF), catalyst loading (e.g., 5–20 mol% piperidine), and reaction time. Systematic kinetic studies and Arrhenius plots identify optimal conditions, while HPLC tracking monitors intermediate formation .
Q. How is the cyano group’s electronic influence probed mechanistically?
Isotopic labeling (C or N) tracks cyano group participation in nucleophilic attacks. Kinetic isotope effects (KIEs) and Hammett plots quantify electronic contributions to reaction rates, supported by in situ FT-IR to detect intermediates .
Q. What bioactivity screening approaches are viable for this compound?
Cell permeability assays (e.g., Caco-2 monolayers) and in vitro cytotoxicity screens (MTT assay) assess potential bioactivity. Molecular docking explores interactions with inflammatory targets (e.g., NF-κB), as seen in analogous esters .
Q. How do structural modifications alter physicochemical properties?
Comparative studies with analogs (e.g., 4-chloro or 4-fluoro derivatives) use QSAR models to correlate substituent effects with logP, solubility, and melting points. Differential scanning calorimetry (DSC) and X-ray crystallography reveal packing efficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
